molecular formula C11H14IN B6254076 N-cyclopentyl-2-iodoaniline CAS No. 1039325-84-2

N-cyclopentyl-2-iodoaniline

Cat. No.: B6254076
CAS No.: 1039325-84-2
M. Wt: 287.14 g/mol
InChI Key: HBLOAVMELLBZKA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-iodoaniline is an organic compound with the chemical formula C11H14IN It belongs to the family of anilines, which are characterized by the presence of an amino group (-NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-cyclopentylaniline. This process typically uses iodine (I2) and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the aniline ring. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under oxygen-rich conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-iodoaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted anilines.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

N-cyclopentyl-2-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom and the amino group play crucial roles in its reactivity and interactions. The compound can participate in electrophilic and nucleophilic reactions, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentylaniline: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-iodoaniline: Lacks the cyclopentyl group, affecting its steric and electronic properties.

Uniqueness

N-cyclopentyl-2-iodoaniline is unique due to the presence of both the cyclopentyl group and the iodine atom. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

1039325-84-2

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

N-cyclopentyl-2-iodoaniline

InChI

InChI=1S/C11H14IN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2

InChI Key

HBLOAVMELLBZKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2I

Purity

0

Origin of Product

United States

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